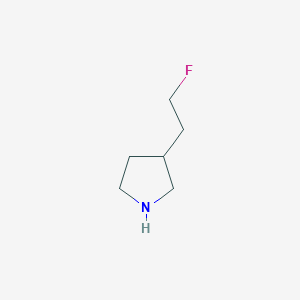
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound with a complex molecular structure that is of interest in various fields, including medicinal chemistry, pharmacology, and material sciences. It features a pyridazine ring fused with a cyclopropyl group, which contributes to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyridazine ring system followed by the introduction of the cyclopropyl group. Subsequent steps include the attachment of the pyrazole and sulfonamide groups under controlled conditions using specific reagents and catalysts to ensure the desired product formation.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow processes or batch reactors. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is critical to maximize yield and purity. High-performance liquid chromatography (HPLC) and other analytical techniques are employed to monitor the reaction progress and quality control.
化学反応の分析
Types of Reactions: This compound undergoes various chemical reactions, including:
Oxidation: Typically, the cyclopropyl group can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The oxopyridazine moiety can be reduced under catalytic hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as potassium permanganate or chromium trioxide.
Reducing agents including hydrogen gas in the presence of a palladium catalyst.
Nucleophiles like amines or alkoxides for substitution reactions.
Major Products Formed: The reactions yield various derivatives depending on the reaction conditions and reagents used. For instance, oxidation could produce a carboxylic acid derivative, while reduction might yield a hydroxylated compound.
科学的研究の応用
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad spectrum of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in treating inflammatory diseases or cancers.
Industry: Employed in the development of new materials with specific physicochemical properties.
作用機序
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It is thought to inhibit enzyme activity or alter receptor function by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Research is ongoing to fully elucidate the exact mechanisms and pathways involved.
類似化合物との比較
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide stands out among similar compounds due to its unique structural features and biological activity:
Similar Compounds: Examples include N-ethyl-3,5-dimethylpyrazole-4-sulfonamide and 3-cyclopropyl-6-oxopyridazine derivatives.
Uniqueness: The combination of the cyclopropyl and oxopyridazine moieties provides a distinct electronic configuration and steric profile, which can result in unique interactions with biological targets compared to its analogs.
This compound’s structural complexity and multifunctional nature make it a valuable subject of study with potential wide-ranging applications in science and industry.
特性
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-9-14(10(2)17-16-9)23(21,22)15-7-8-19-13(20)6-5-12(18-19)11-3-4-11/h5-6,11,15H,3-4,7-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXOGQOHKKMLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl-8-methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2439106.png)

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)

![N-(4-acetylphenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2439118.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2439121.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)

![2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439127.png)
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2439128.png)
